tert-Butyl 3-hydroxyphenethylcarbamate
Overview
Description
“tert-Butyl 3-hydroxyphenethylcarbamate” is a chemical compound with the CAS Number: 129150-68-1 and a molecular weight of 237.3 . It is a solid substance stored in dry conditions at 2-8°C . The IUPAC name for this compound is tert-butyl (3-hydroxyphenethyl)carbamate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid substance stored in dry conditions at 2-8°C . Its molecular weight is 237.3 . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Synthesis and Medicinal Chemistry
Tert-Butyl 3-hydroxyphenethylcarbamate has been explored in the realm of synthesis and medicinal chemistry. For example, studies have delved into the creation of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, showcasing their potential in antiarrhythmic and hypotensive applications. Specifically, certain compounds with tert-butyl groups demonstrated strong hypotensive action and notable antiarrhythmic activity (Chalina, Chakarova, & Staneva, 1998).
Organic Synthesis and Reactions
In the field of organic synthesis, this compound has been involved in reactions like the Diels-Alder reaction. This process is crucial in the synthesis of various organic compounds, expanding the utility of tert-butyl carbamates in chemical synthesis (Padwa, Brodney, & Lynch, 2003).
Photoredox Catalysis
Recent advancements have been made in photoredox catalysis using tert-butyl-based carbamates. For instance, the amination of o-hydroxyarylenaminones with tert-butyl carbamates has been explored, leading to the creation of 3-aminochromones. This method demonstrates the versatility of tert-butyl carbamates in photoredox-catalyzed reactions, enabling the synthesis of various organic structures (Wang et al., 2022).
Metabolism Studies
There have been studies on the metabolism of tert-butyl phenyl N-methylcarbamate in different species, including insects and mice. These studies help in understanding how such compounds are metabolized in various organisms, which is crucial for assessing their environmental impact and safety (Douch & Smith, 1971).
Environmental Chemistry and Toxicology
Research has also been conducted on the environmental behavior and toxicity of tert-butyl carbamates. For example, studies have compared the cytotoxicity of butylated hydroxytoluene and its methylcarbamate derivative, providing insights into their environmental impact and toxicity profiles (Nakagawa, Yaguchi, & Suzuki, 1994).
Analytical Chemistry
In analytical chemistry, methods have been developed for detecting and characterizing impurities in compounds containing tert-butyl carbamate groups. This is important for quality control in pharmaceuticals and other industries where purity is crucial (Puppala, Subbaiah, & Maheswaramma, 2022).
Safety and Hazards
The safety information for “tert-Butyl 3-hydroxyphenethylcarbamate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for “tert-Butyl 3-hydroxyphenethylcarbamate” were not found in the retrieved data, related compounds have been studied for various applications. For instance, tert-butyl N-hydroxycarbamate has been used in the generation of t-Boc–N=O for use as a Diels Alder dienophile . This suggests that “this compound” and similar compounds could have potential applications in organic synthesis and other areas of chemistry.
Properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIZBOBVXITREP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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